2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
Overview
Description
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often explored for its therapeutic potential.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, as a potential CDK inhibitor, it could interfere with cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may impact cell cycle regulation pathways .
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cell cycle progression, calcium ion flow, or gaba receptor activity .
Biochemical Analysis
Biochemical Properties
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, compounds in the imidazo[1,2-a]pyridine family have been shown to act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA receptor modulators . These interactions are crucial for regulating cell cycle progression, calcium signaling, and neurotransmission, respectively.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent activity against cancer cell lines such as MCF-7 and HeLa . This suggests that this compound may affect cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine compounds have been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent anticancer activity, with higher doses resulting in increased cytotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, imidazo[1,2-a]pyridine compounds have been shown to affect the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can influence cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, imidazo[1,2-a]pyridine derivatives have been reported to interact with membrane transporters, facilitating their uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazo[1,2-a]pyridine compounds have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins . This localization is essential for their role in regulating gene expression and cell cycle progression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the condensation of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activity.
Imidazo[4,5-b]pyridine: Another isomer with distinct chemical properties and applications.
Imidazo[4,5-c]pyridine: Known for its medicinal significance and structural resemblance to purines
Uniqueness: 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine group, which may confer distinct biological activity and therapeutic potential compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECGIXTYOTDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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